molecular formula C11H12N2O2 B13541686 2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid

2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid

Cat. No.: B13541686
M. Wt: 204.22 g/mol
InChI Key: HDQGBOZNRKSWCO-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a propanoic acid group attached to a 1-methyl-1H-1,3-benzodiazole moiety, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 1-methyl-1H-1,3-benzodiazole.

    Alkylation: The benzimidazole is alkylated using a suitable alkylating agent, such as bromoacetic acid, under basic conditions to introduce the propanoic acid group.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HNO3 for nitration, Br2 for bromination.

Major Products

    Oxidation: Formation of benzimidazole carboxylic acids.

    Reduction: Formation of benzimidazole alcohols.

    Substitution: Formation of nitro or halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

    Drug Development: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infections due to its bioactive properties.

Industry

    Agriculture: Used in the development of agrochemicals for pest control.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The benzimidazole ring can intercalate with DNA, disrupting its function, or bind to enzyme active sites, inhibiting their activity. The propanoic acid group enhances its solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)propanoic acid
  • 2-(1-methyl-1H-imidazol-5-yl)propanoic acid
  • 2-(1H-1,3-benzodiazol-2-yl)acetic acid

Uniqueness

2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid is unique due to the presence of the 1-methyl group on the benzimidazole ring, which can influence its electronic properties and reactivity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(1-methylbenzimidazol-5-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c1-7(11(14)15)8-3-4-10-9(5-8)12-6-13(10)2/h3-7H,1-2H3,(H,14,15)

InChI Key

HDQGBOZNRKSWCO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N(C=N2)C)C(=O)O

Origin of Product

United States

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